

Application Notes: "Methyl 1-methylindole-6-carboxylate" for Cancer Research

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Compound of Interest

Compound Name: *Methyl 1-methylindole-6-carboxylate*

Cat. No.: *B1298860*

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Compound: **Methyl 1-methylindole-6-carboxylate** Molecular Formula: $C_{11}H_{11}NO_2$ Molecular Weight: 189.21 g/mol CAS Number: 202745-73-1 (for the corresponding carboxylic acid)

Introduction **Methyl 1-methylindole-6-carboxylate** is a heterocyclic compound featuring an indole core, a scaffold of significant interest in medicinal chemistry and drug discovery.[1] While direct anticancer activity of this specific compound is not extensively documented in publicly available literature, its primary value in oncology research lies in its role as a key synthetic intermediate for the development of more complex and potent anticancer agents. The indole nucleus is a prevalent feature in numerous natural and synthetic molecules that exhibit significant anti-proliferative activities.[2][3]

Mechanism of Action of Derivatives Recent research has utilized **Methyl 1-methylindole-6-carboxylate** as a starting material for the synthesis of novel indole derivatives, specifically hydrazine-1-carbothioamides and 1,3,4-oxadiazoles.[3] These derivatives have been designed and shown to function as inhibitors of receptor tyrosine kinases (RTKs), particularly Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).[3][4]

EGFR and VEGFR-2 are crucial mediators of signaling pathways that regulate cell proliferation, survival, and angiogenesis—processes that are often dysregulated in cancer.[5] By inhibiting the kinase activity of these receptors, the synthesized derivatives can block downstream signaling cascades, leading to the induction of apoptosis and the arrest of the cell cycle in

cancer cells.[3] Specifically, potent derivatives have been shown to arrest cancer cells in the G2/M phase and trigger the extrinsic apoptosis pathway.[3]

Potential Research Applications

- **Synthetic Building Block:** Serves as a foundational molecule for the synthesis of novel kinase inhibitors and other potential anticancer compounds.[1][3]
- **Structure-Activity Relationship (SAR) Studies:** Can be used to generate a library of derivatives to explore the structural requirements for potent and selective inhibition of cancer-related targets like EGFR and VEGFR-2.
- **Development of Targeted Therapies:** The derivatives synthesized from this compound show promise as targeted agents against cancers that are dependent on EGFR and VEGFR-2 signaling.[3][5]

Data Presentation

The following tables summarize the quantitative data for the anticancer activity of compounds derived from **Methyl 1-methylindole-6-carboxylate**, as reported in the literature.[3]

Table 1: In Vitro Cytotoxicity (IC₅₀ in μ M) of Indole-6-carboxylate Derivatives[3]

Compound ID	Target	HepG2 (Liver)	HCT-116 (Colon)	A549 (Lung)
4a	EGFR	2.14	3.45	4.61
4b	EGFR	4.33	6.18	7.29
6c	VEGFR-2	1.98	2.87	3.15
6d	VEGFR-2	3.76	4.21	5.88
Erlotinib	EGFR	2.56	4.11	5.82
Sorafenib	VEGFR-2	2.89	3.17	4.93

Table 2: In Vitro Kinase Inhibitory Activity (IC₅₀ in μ M) of Lead Compounds[3]

Compound ID	Target	IC ₅₀ (μM)
4a	EGFR	0.11
6c	VEGFR-2	0.09
Erlotinib	EGFR	0.15
Sorafenib	VEGFR-2	0.12

Experimental Protocols

Protocol 1: Synthesis of Methyl 1-methyl-1H-indole-6-carboxylate

This protocol is adapted from the synthesis described in the literature.[3]

Materials:

- Methyl 1H-indole-6-carboxylate
- Potassium hydroxide (KOH)
- Acetone
- Methyl iodide (CH₃I)
- Ethyl acetate
- Hexane
- Ethanol (70%)

Procedure:

- Dissolve Methyl 1H-indole-6-carboxylate (1 equivalent) and aqueous KOH (3 equivalents) in acetone.
- Stir the solution at 20°C for 30 minutes.
- Add methyl iodide (1.1 equivalents) to the reaction mixture.

- Continue stirring for 2 hours at room temperature.
- Monitor the reaction progress using Thin Layer Chromatography (TLC).
- Upon completion, remove the solvent under reduced pressure.
- Purify the resulting product using column chromatography with an ethyl acetate/hexane (1:9) solvent system.
- Recrystallize the purified product from 70% ethanol to yield Methyl 1-methyl-1H-indole-6-carboxylate.[\[3\]](#)

Protocol 2: In Vitro Cytotoxicity MTT Assay

This is a general protocol for assessing the cytotoxicity of novel compounds against cancer cell lines.[\[2\]](#)[\[6\]](#)

Materials:

- Cancer cell lines (e.g., HepG2, HCT-116, A549)
- Complete culture medium (e.g., DMEM with 10% FBS)
- Test compound (dissolved in DMSO)
- MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
- DMSO
- 96-well plates
- Microplate reader

Procedure:

- Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.[\[1\]](#)

- Prepare serial dilutions of the test compound in the culture medium.
- Remove the old medium from the wells and add 100 μ L of the medium containing different concentrations of the test compound. Include a vehicle control (DMSO) and a positive control (a known anticancer drug).^[1]
- Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ incubator.
- Add 10 μ L of MTT solution to each well and incubate for an additional 4 hours.
- Carefully remove the medium and add 100 μ L of DMSO to each well to dissolve the formazan crystals.
- Measure the absorbance at 570 nm using a microplate reader.
- Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC₅₀ value using a dose-response curve.^[1]

Protocol 3: EGFR/VEGFR-2 Kinase Inhibition Assay (Luminescence-based)

This is a representative protocol for measuring the inhibitory activity of a compound against a specific kinase.^{[7][8]}

Materials:

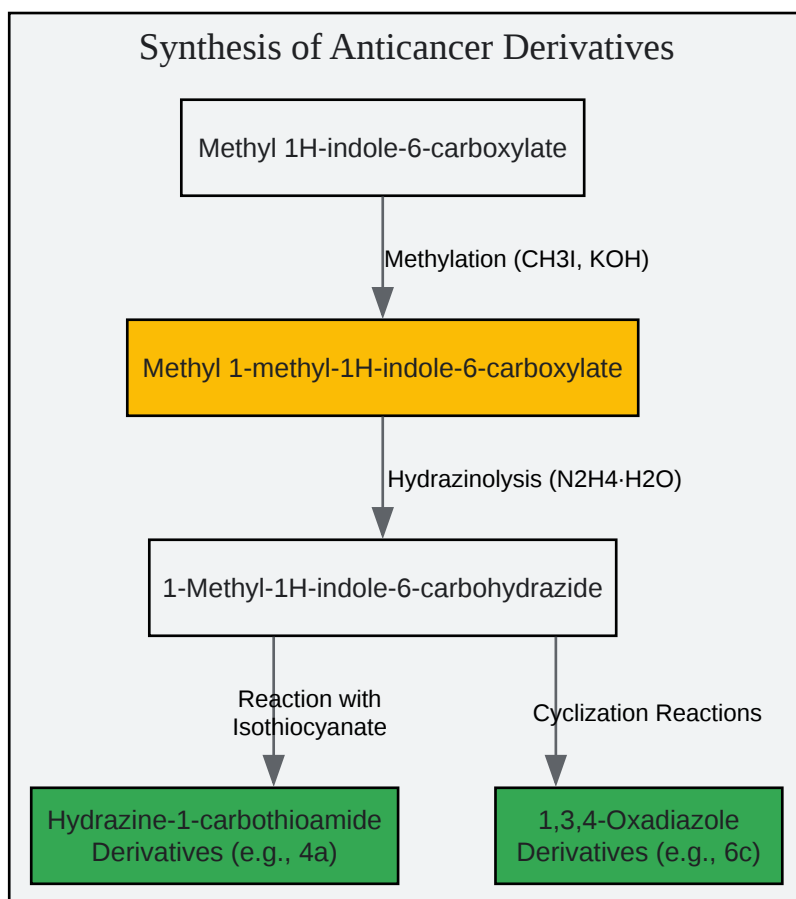
- Recombinant human EGFR or VEGFR-2 kinase
- Kinase buffer
- ATP
- Specific kinase substrate (e.g., Poly(Glu, Tyr) 4:1)
- Test compound
- Luminescence-based kinase assay kit (e.g., ADP-Glo™)
- White opaque 96-well plates

- Luminometer

Procedure:

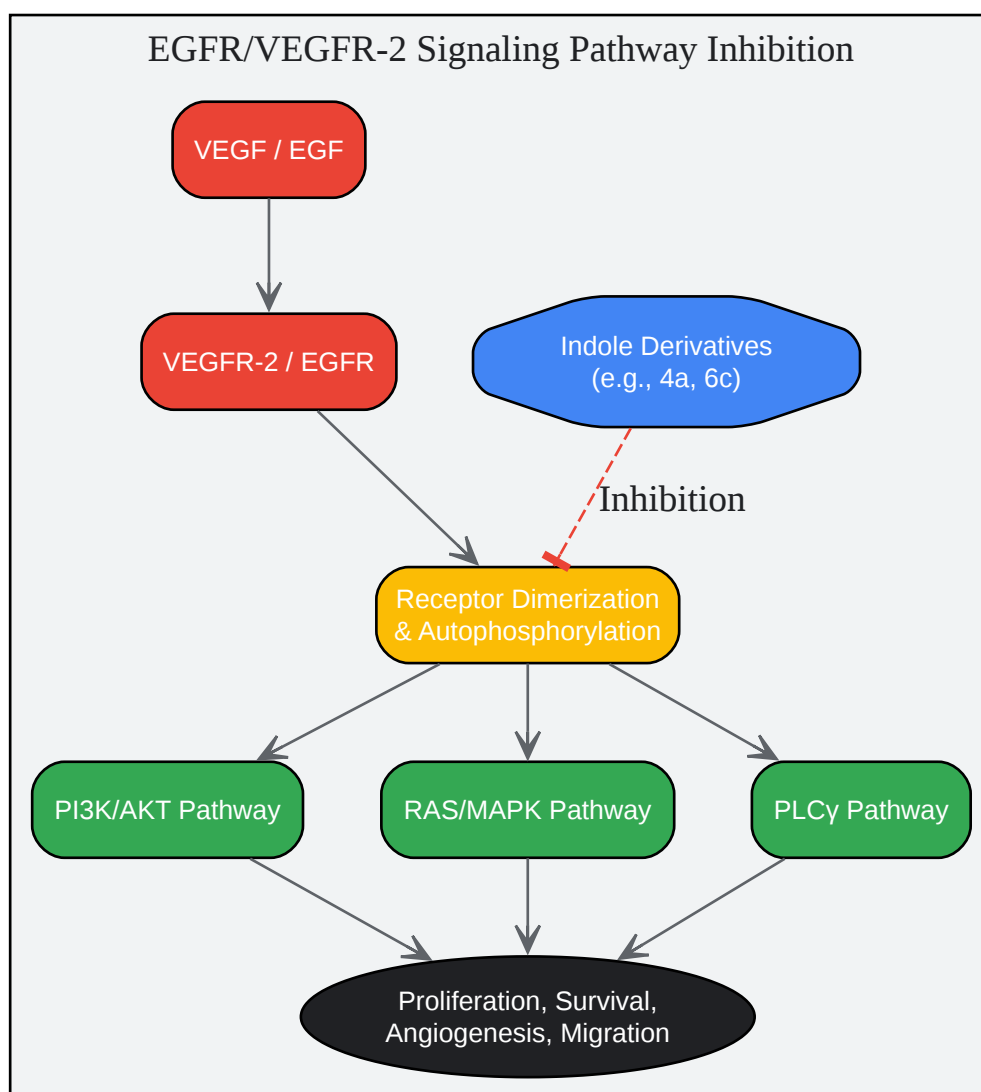
- Prepare serial dilutions of the test compound in the kinase buffer.
- In a white opaque 96-well plate, add the kinase buffer, the recombinant kinase enzyme, and the test compound at various concentrations.
- Initiate the kinase reaction by adding a mixture of the specific substrate and ATP.
- Incubate the plate at 30°C for 60 minutes.
- Stop the kinase reaction by adding the ADP-Glo™ Reagent, which also depletes the remaining ATP. Incubate for 40 minutes at room temperature.
- Add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.
- Measure the luminescence using a microplate reader.
- The luminescent signal is proportional to the amount of ADP formed and thus to the kinase activity. A lower signal indicates inhibition.
- Calculate the percentage of inhibition for each compound concentration and determine the IC₅₀ value.^[7]

Mandatory Visualization



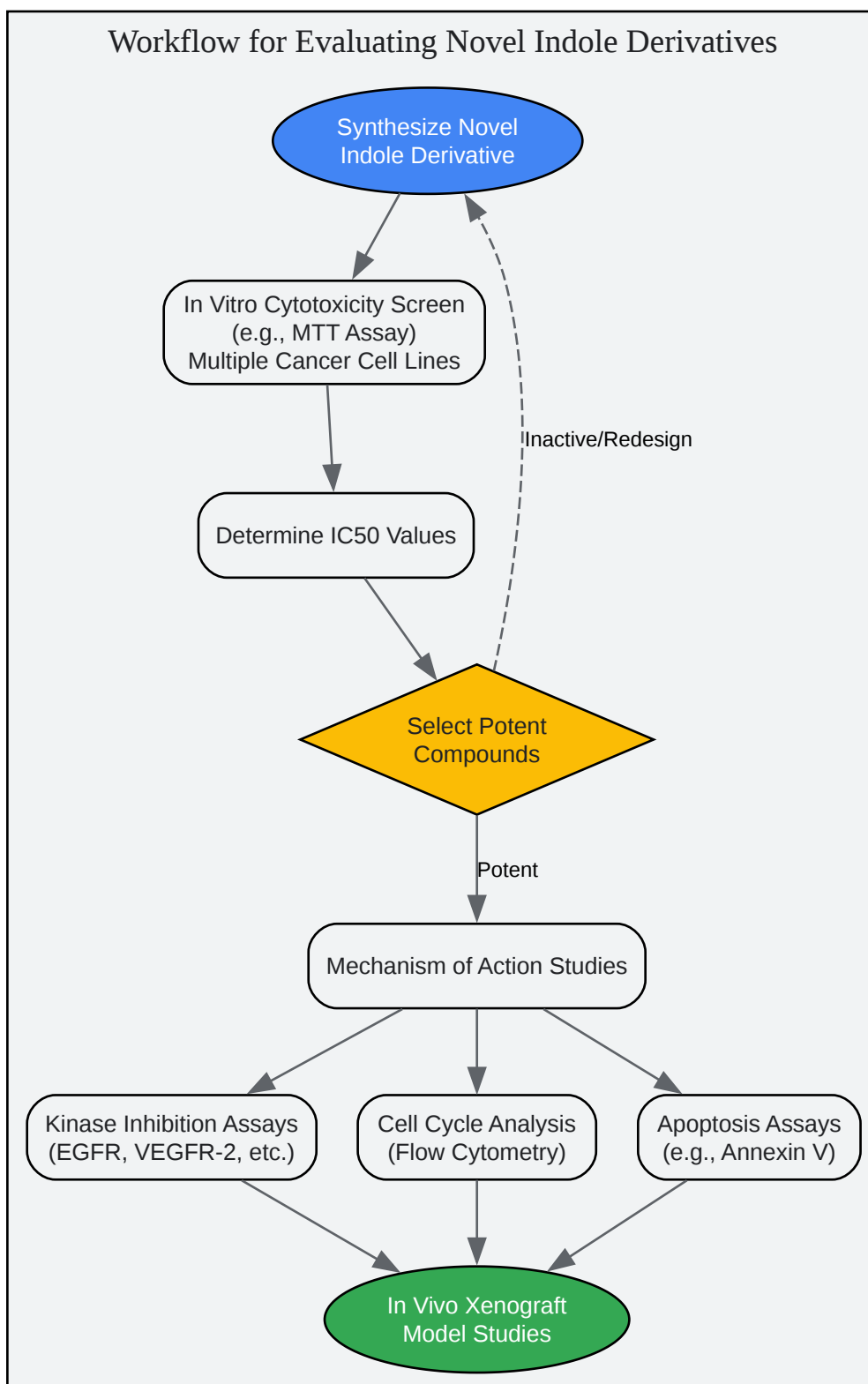
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Caption: Synthetic pathway from **Methyl 1-methylindole-6-carboxylate** to active anticancer derivatives.



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Caption: Targeted inhibition of EGFR/VEGFR-2 signaling pathways by indole derivatives.



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Caption: General experimental workflow for the evaluation of novel indole derivatives.

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